N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide
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Overview
Description
The compound contains several functional groups including an amide, a benzofuran, a pyrazole, and a thiophene ring. These functional groups are common in many biologically active compounds and could potentially contribute to the compound’s properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole and thiophene rings, the introduction of the amide group, and the coupling of these rings to the benzofuran .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis, and the pyrazole and thiophene rings could participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the amide group could increase its polarity, and the multiple rings could increase its rigidity .Scientific Research Applications
Synthesis and Application in Heterocyclic Compounds
N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide is a compound used in the synthesis of various heterocyclic compounds. Studies have explored its applications in creating novel molecular structures. For instance, Pokhodylo et al. (2010) investigated transformations of amino and carbonyl/nitrile groups in Gewald thiophenes, leading to the synthesis of new ring systems like thieno[3,2-e]pyrazolo[1,5-a]pyrimidine (Pokhodylo, Shyyka, Savka, & Obushak, 2010). Similarly, Patankar et al. (2008) utilized 2-carboxy-6-methoxybenzofuran-3-acetic acid anhydride for synthesizing polycyclic heteroaromatic compounds, demonstrating the versatility of such compounds in creating novel heterocycles (Patankar, Khombare, Khanwelkar, & Shet, 2008).
Antimicrobial and Antifungal Applications
Compounds derived from this compound have shown potential in antimicrobial and antifungal applications. Palkar et al. (2017) synthesized novel analogs displaying promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017). In another study, Idrees et al. (2020) reported the synthesis of derivatives with significant antibacterial activity against pathogens like S. aureus and E. coli (Idrees, Bodkhe, Siddiqui, & Kola, 2020).
Cytotoxic and Anticancer Applications
Studies have also explored the cytotoxic and potential anticancer applications of compounds related to this compound. Hassan et al. (2014) synthesized compounds with in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014). Furthermore, Hassan et al. (2015) developed pyrazolo[1,5-a]pyrimidines and related Schiff bases, investigating their cytotoxicity against various human cancer cell lines (Hassan, Hafez, Osman, & Ali, 2015).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-26-7-6-20-17(24)9-23-18(13-10-28-11-14(13)22-23)21-19(25)16-8-12-4-2-3-5-15(12)27-16/h2-5,8H,6-7,9-11H2,1H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGERAUXTZCYHGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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